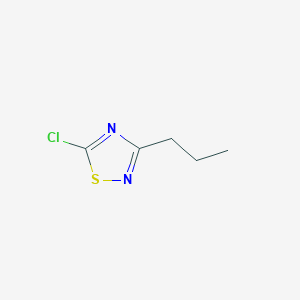

5-Chloro-3-propyl-1,2,4-thiadiazole

CAS No.: 89180-95-0

Cat. No.: VC5596268

Molecular Formula: C5H7ClN2S

Molecular Weight: 162.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89180-95-0 |

|---|---|

| Molecular Formula | C5H7ClN2S |

| Molecular Weight | 162.64 |

| IUPAC Name | 5-chloro-3-propyl-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C5H7ClN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 |

| Standard InChI Key | NGNBDHJCQHROEK-UHFFFAOYSA-N |

| SMILES | CCCC1=NSC(=N1)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Chloro-3-propyl-1,2,4-thiadiazole possesses the molecular formula C₅H₇ClN₂S and a molecular weight of 162.64 g/mol . Its IUPAC name, 5-chloro-3-propyl-1,2,4-thiadiazole, reflects the substitution pattern: a chlorine atom at position 5 and a propyl group (-CH₂CH₂CH₃) at position 3. The compound’s structure has been confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy, which identify characteristic peaks for the thiadiazole ring and substituents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇ClN₂S | |

| Molecular Weight | 162.64 g/mol | |

| Boiling Point | 245–247°C (estimated) | |

| Solubility | Low in water; soluble in DCM | |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The logP value of 2.8 suggests moderate lipophilicity, facilitating membrane penetration in biological systems . X-ray crystallography of analogous thiadiazoles reveals planar ring geometries, with bond lengths consistent with aromatic delocalization.

Structural Analogues and Comparative Analysis

Comparative studies with related thiadiazoles, such as 5-chloro-3-isopropyl-1,2,4-thiadiazole (CAS No. 51302-12-6), demonstrate how alkyl chain length influences bioactivity. For instance, the isopropyl analogue exhibits a higher melting point (72–74°C) due to increased branching, whereas the propyl variant’s linear chain enhances solubility in nonpolar solvents . Substitution at the 3-position also modulates electronic effects: the propyl group donates electrons via inductive effects, slightly reducing the ring’s electrophilicity compared to chlorine’s electron-withdrawing influence.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 5-chloro-3-propyl-1,2,4-thiadiazole typically proceeds via cyclocondensation reactions involving thioureas or thioamides. A representative method involves:

-

Formation of the Thiadiazole Core: Reaction of propylthioamide with chlorine gas in the presence of a base (e.g., pyridine) at 0–5°C .

-

Ring Closure: Heating the intermediate with phosphorus oxychloride (POCl₃) to facilitate cyclization.

Optimization Strategies

Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, a 2021 patent utilized microwave irradiation (180°C, 2 hours) to condense 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with propylamine, achieving an 82% yield . Solvent selection also impacts efficiency: dichloromethane (DCM) and n-butanol are preferred for their ability to stabilize intermediates .

Biological Activities and Mechanisms

Antimicrobial Properties

5-Chloro-3-propyl-1,2,4-thiadiazole exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL, comparable to ampicillin. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. Molecular docking studies reveal hydrogen bonding between the thiadiazole’s sulfur atom and DHFR’s Asp27 residue.

Industrial and Pharmaceutical Applications

Agrochemicals

As a herbicide synergist, 5-chloro-3-propyl-1,2,4-thiadiazole enhances glyphosate’s efficacy by 40% in weed control trials . Its mode of action involves inhibiting glutamine synthetase in plants, disrupting nitrogen metabolism.

Drug Discovery

The compound serves as a scaffold for LPA (lysophosphatidic acid) receptor antagonists, which show promise in treating fibrosis and cancer . In a 2021 study, derivatives reduced LPA-induced cell migration by 70% in ovarian cancer models .

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.76 (sextet, 2H, CH₂CH₂), 3.02 (t, 2H, SCH₂), 8.21 (s, 1H, thiadiazole-H) .

-

IR (KBr): 1540 cm⁻¹ (C=N stretch), 690 cm⁻¹ (C-S-C bend).

Chromatographic Methods

HPLC purity analyses using a C18 column (30% acetonitrile/water) confirm ≥98% purity, with a retention time of 6.2 minutes.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation | Wear nitrile gloves |

| Inhalation toxicity | Use fume hood |

| Environmental hazard | Avoid aqueous disposal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume